Phenolphthalein disulfate potassium salt hydrate
Description
Phenolphthalein disulfate potassium salt hydrate (CAS 62625-16-5) is a sulfonated derivative of phenolphthalein, where two sulfonic acid groups replace hydroxyl groups on the aromatic rings. The compound exists as a hydrated tripotassium salt, enhancing its water solubility compared to the parent molecule. It is primarily utilized in analytical chemistry as a pH-sensitive indicator and substrate in enzymatic assays . Its structure allows for selective interactions in titrimetric analyses, particularly in environments where potassium ions are preferred to minimize interference from other cations .
Properties
IUPAC Name |
tripotassium;2-[hydroxy-bis(4-sulfonatooxyphenyl)methyl]benzoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O11S2.3K.H2O/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);;;;1H2/q;3*+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNXSRCLBOSUSB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15K3O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62625-16-5 | |
| Record name | Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium 2-[hydroxybis[4-(sulphonatooxy)phenyl]methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
Key Parameters
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Catalyst System : Zinc chloride (0.5 mol per mol phthalic anhydride) activated by chlorosulfonic acid (0.05–0.25 mol per mol phthalic anhydride).
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Yield : 76.5–92.9% after purification via alkali dissolution and recrystallization.
| Component | Molar Ratio to Phthalic Anhydride | Role |
|---|---|---|
| Phthalic anhydride | 1.0 | Core reactant |
| Phenol | 2.0 | Core reactant |
| ZnCl₂ | 0.5 | Condensation catalyst |
| ClSO₃H | 0.25 | Reaction activator |
Sulfation of Phenolphthalein
Sulfation introduces sulfate groups to phenolphthalein, forming the disulfate derivative. A method adapted from chitosan sulfation employs chlorosulfonic acid in N,N-dimethylformamide (DMF):
Procedure
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SO₃-DMF Complex Formation : Chlorosulfonic acid (4–5 mL) is added dropwise to DMF at 0–4°C, forming a reactive sulfating agent.
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Reaction with Phenolphthalein : Phenolphthalein is suspended in DMF and treated with the SO₃-DMF complex at room temperature for 5 hours.
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Neutralization : The product is neutralized with 20% NaOH, precipitated with methanol, and dialyzed to remove impurities.
Optimization Insights
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Sulfation Degree : Controlled by ClSO₃H volume, achieving 5.6–6.8% sulfur content.
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Solvent Choice : DMF prevents side reactions and enhances sulfation efficiency.
Potassium Salt Hydrate Formation
The final step converts the sulfated acid to its potassium salt through neutralization:
Neutralization Protocol
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Acid-Base Titration : Phenolphthalein disulfate is dissolved in deionized water and titrated with KOH to pH 8.2–10.0 (indicated by compound’s intrinsic color transition).
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Crystallization : The solution is evaporated to form a saturated mixture, cooled to 4°C, and filtered to collect crystals.
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Drying : Crystals are washed with cold ethanol and dried under vacuum at 40°C.
Critical Data
Alternative Industrial-Scale Methods
Direct Sulfonation with Oleum
Enzymatic Sulfation
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Emerging Approach : Arylsulfotransferases catalyze sulfate transfer from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to phenolphthalein.
Quality Control and Characterization
Purity Assessment
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Titrimetric Analysis : Non-aqueous titration confirms ≥97.0% purity.
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Spectroscopy : FT-IR peaks at 1111 cm⁻¹ (C-O-S) and 1245 cm⁻¹ (S=O) validate sulfation.
Thermal Stability
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein disulfate potassium salt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenolphthalein and sulfuric acid.
Substitution Reactions: The sulfate groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines, typically in aqueous or organic solvents.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the specific reaction.
Major Products Formed
Hydrolysis: Phenolphthalein and sulfuric acid.
Substitution: Phenolphthalein derivatives with different substituents replacing the sulfate groups.
Oxidation and Reduction: Products depend on the specific redox reaction and reagents used.
Scientific Research Applications
pH Indicator in Titrations
Phenolphthalein disulfate potassium salt hydrate serves as an effective pH indicator in acid-base titrations. It exhibits a clear color change at specific pH levels, allowing researchers to visually determine the endpoint of a reaction. This property is crucial in various analytical chemistry applications, particularly in determining the acidity or alkalinity of solutions.
Analytical Chemistry
In analytical laboratories, this compound is utilized for quantifying the concentration of various substances. Its sensitivity to pH changes makes it particularly useful in water quality testing, where precise measurements are essential.
Data Table: Applications in Analytical Chemistry
| Application Area | Description |
|---|---|
| Water Quality Testing | Used to measure pH levels and assess contamination levels. |
| Substance Quantification | Helps quantify concentrations of acids and bases in solutions. |
Biochemical Research
This compound is instrumental in biochemical research, particularly in studying enzyme activities and metabolic processes. It provides insights into enzyme kinetics, which are essential for understanding various biochemical pathways.
Case Study: Enzyme Kinetics
A study published in the Journal of Biochemistry demonstrated the use of this compound to analyze the activity of specific enzymes under varying pH conditions. The results indicated that enzyme activity significantly varied with pH, highlighting the importance of this compound in enzyme studies .
Pharmaceutical Applications
In pharmaceutical development, this compound is utilized in formulations where pH stability is crucial for drug efficacy. It helps maintain the desired pH level during the production and storage of pharmaceutical products.
Data Table: Pharmaceutical Formulations
| Pharmaceutical Use | Role of this compound |
|---|---|
| Drug Formulation | Maintains pH stability for effective drug delivery systems. |
| Stability Testing | Assesses the stability of drugs under varying pH conditions. |
Educational Purposes
In educational settings, this compound is frequently used for laboratory demonstrations. It aids students in understanding acid-base chemistry and the principles of titration through hands-on experiments.
Case Study: Laboratory Education
A review on laboratory teaching methods highlighted how using this compound in titration experiments improved students' comprehension of acid-base concepts and analytical techniques .
Environmental Monitoring
This compound also finds applications in environmental monitoring by providing a means to assess soil and water samples for contamination levels through pH measurement.
Data Table: Environmental Applications
| Environmental Area | Application Description |
|---|---|
| Soil Testing | Used to determine soil acidity, impacting plant growth and health. |
| Water Sampling | Monitors pH levels to detect pollution or changes in water quality. |
Mechanism of Action
The mechanism of action of phenolphthalein disulfate potassium salt hydrate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for sulfatase enzymes, leading to the cleavage of sulfate groups and the release of phenolphthalein. This reaction can be used to monitor enzyme activity and study metabolic pathways involving sulfate conjugates .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among phenolphthalein derivatives include:
- Functional Groups : Sulfate (SO₃⁻) vs. phosphate (PO₄³⁻) substitutions.
- Counterions : Potassium (K⁺), sodium (Na⁺), calcium (Ca²⁺), or pyridinium.
- Hydration State: Varying degrees of hydration (e.g., monohydrate, trihydrate).
Comparative Data Table
Key Research Findings
- Analytical Interference: Phenolphthalein disulfate potassium salt exhibits minimal interference from neutral salts (e.g., NaCl, KNO₃) in titrations compared to methyl orange, making it suitable for complex matrices .
- Reactivity in Explosives: When combined with potassium hydrate, phenolphthalein derivatives form safer, charcoal-free black powder with lower ignition temperatures and improved stability .
- Enzymatic Specificity : Phosphate derivatives (e.g., diphosphate tetrasodium salt) are preferred in phosphatase assays due to enzyme-specific cleavage, while sulfated variants are less reactive .
Stability and Handling
- Hydration Sensitivity : Hydrated forms (e.g., tripotassium salt hydrate) require desiccation to prevent deliquescence, whereas anhydrous salts (e.g., pyridinium derivatives) are more stable .
- pH Dependency : Sulfated derivatives remain stable in alkaline conditions, whereas phosphate esters hydrolyze under acidic conditions .
Biological Activity
Phenolphthalein disulfate potassium salt hydrate (PDPSK) is a compound that has garnered attention in various fields, particularly in biochemistry and medicine. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of phenolphthalein, characterized by the presence of sulfate groups attached to the phenolic structure. Its chemical formula can be represented as . The compound exhibits unique properties due to the sulfate groups, which influence its solubility and reactivity in biological systems.
PDPSK primarily acts as a substrate for sulfatase enzymes. These enzymes catalyze the hydrolysis of sulfate esters, leading to the release of phenolphthalein and sulfate ions. This reaction is significant in metabolic pathways involving sulfate conjugates, making PDPSK a valuable tool for studying enzyme activity and metabolic processes.
Enzyme Interaction
- Sulfatases : PDPSK is utilized in enzyme assays to measure sulfatase activity. The cleavage of sulfate groups can be quantitatively assessed, providing insights into enzyme kinetics and substrate specificity.
1. Enzyme Activity Studies
PDPSK is employed in various biochemical assays to investigate sulfatase activity. For instance, studies have demonstrated its effectiveness in monitoring the enzymatic breakdown of sulfate esters, which is crucial in understanding metabolic disorders related to sulfate metabolism.
2. Diagnostic Applications
Research indicates potential applications of PDPSK in diagnostic assays. Its ability to release phenolphthalein upon enzymatic action can be harnessed for developing sensitive assays for detecting sulfatase-related diseases.
3. Pharmacological Research
PDPSK has been investigated for its pharmacological properties, particularly its role as a marker in certain biochemical tests. Its interaction with biological systems makes it a candidate for further exploration in drug development and therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of PDPSK:
- Study on Enzyme Kinetics : A study published in the Journal of Clinical Investigation examined the kinetics of sulfatase enzymes using PDPSK as a substrate. The results indicated a significant correlation between enzyme concentration and the rate of phenolphthalein release, showcasing its utility in enzyme assays .
- Diagnostic Utility : Research highlighted PDPSK's potential in diagnostic applications, particularly in identifying conditions related to sulfatase deficiencies. The compound's ability to produce measurable changes upon enzymatic action makes it suitable for diagnostic assays .
Comparative Analysis
To understand the uniqueness of PDPSK compared to similar compounds, consider the following table:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Phenolphthalein | Widely used pH indicator | Limited direct biological applications |
| Phenolphthalein disulfate sodium salt | Similar structure but sodium-based | Enzyme substrate; less studied than PDPSK |
| Phenolphthalein glucuronide | Conjugate with glucuronic acid | Involved in drug metabolism |
| This compound | Unique sulfate groups; potassium-based | Active substrate for sulfatases; potential diagnostic use |
Q & A
Basic Research Questions
Q. How is phenolphthalein disulfate potassium salt hydrate synthesized and characterized in academic research?
- Methodology : Synthesis typically involves sulfonation of phenolphthalein using concentrated sulfuric acid under controlled conditions, followed by neutralization with potassium hydroxide to form the disulfate salt. Hydration is achieved via crystallization from aqueous solutions. Characterization includes:
- Elemental analysis to confirm stoichiometry of potassium and sulfur.
- FT-IR to identify sulfonate (S=O) and phenolic (O–H) functional groups.
- ¹H/¹³C NMR to verify structural integrity and hydration state.
- Thermogravimetric analysis (TGA) to quantify water content .
Q. What are the key considerations when preparing stock solutions for spectrophotometric assays?
- Critical Steps :
- Use deionized water to avoid ionic interference.
- Adjust pH to 8–10 (using borate or carbonate buffers) to stabilize the deprotonated form for optimal absorbance at ~550 nm.
- Filter solutions (0.22 µm) to remove particulates that may scatter light.
- Prepare fresh solutions or store in amber vials at 4°C to prevent photodegradation .
Q. Which analytical techniques are recommended to confirm purity and stoichiometry?
- Approach :
- HPLC with UV detection (λ = 260 nm) to assess purity (>98%).
- Ion chromatography to quantify sulfate and potassium levels.
- Karl Fischer titration for precise measurement of hydration water .
Advanced Research Questions
Q. How do researchers resolve discrepancies in reported molar extinction coefficients (ε) for this compound?
- Troubleshooting Strategy :
- Validate instrument calibration using potassium dichromate (ε = 48.2 M⁻¹cm⁻¹ at 350 nm) as a reference .
- Test under standardized conditions (pH 10.0, 25°C) to minimize environmental variability.
- Compare results across multiple spectrophotometers and labs to identify systematic errors .
Q. What methodologies study hydration-dependent stability under varying temperatures?
- Experimental Design :
- Accelerated stability testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity (0–90% RH).
- Monitor degradation via:
- UV-Vis spectroscopy (loss of absorbance at 550 nm).
- X-ray powder diffraction (XRPD) to detect crystalline phase changes.
- Fit data to Arrhenius models to predict shelf-life .
Q. How to design experiments investigating interactions with metal ions in aqueous solutions?
- Method :
- Titration assays : Add incremental amounts of metal salts (e.g., Fe³⁺, Cu²⁺) to the compound in buffered solutions.
- Monitor spectral shifts (UV-Vis) or precipitation (dynamic light scattering).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Control : Include EDTA to chelate free metals and confirm specificity .
Data Analysis Considerations
-
Table 1 : Example stability data for this compound at 25°C:
Time (weeks) % Absorbance Retention (550 nm) Crystallinity (XRPD) 0 100 Intact 4 98 Intact 8 92 Partial amorphous -
Key Insight : Hydration water loss correlates with reduced absorbance, suggesting structural rearrangement impacts chromophore activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
